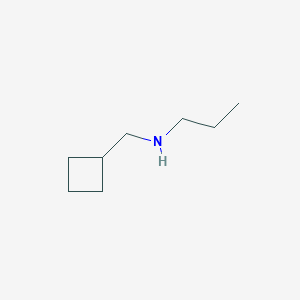![molecular formula C17H18O5 B13985011 Bis[4-(2-hydroxyethoxy)phenyl]methanone CAS No. 47225-92-3](/img/structure/B13985011.png)
Bis[4-(2-hydroxyethoxy)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(2-hydroxyethoxy)phenyl]methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a hydroxyethoxy group. This compound is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Bis[4-(2-hydroxyethoxy)phenyl]methanone can be synthesized through several methods. One common approach involves the condensation of phenoxyethanol with fluoren-9-one using a titanium cation-exchanged montmorillonite as a strong solid acid catalyst . Another method includes the etherification of hydroxybenzophenone under basic conditions, followed by reaction with ethylene oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Bis[4-(2-hydroxyethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to a methylene group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield benzophenone derivatives, while reduction of the methanone group can produce diphenylmethane derivatives.
科学的研究の応用
Bis[4-(2-hydroxyethoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a photosensitizer in photodynamic therapy.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
作用機序
The mechanism of action of Bis[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with various molecular targets. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues. The hydroxyethoxy groups play a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Benzophenone: Similar in structure but lacks the hydroxyethoxy groups.
4-Hydroxybenzophenone: Contains a hydroxy group but not the ethoxy substitution.
Bis(4-hydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of hydroxyethoxy groups.
Uniqueness
Bis[4-(2-hydroxyethoxy)phenyl]methanone is unique due to the presence of hydroxyethoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions. These properties make it more versatile compared to its similar counterparts .
特性
CAS番号 |
47225-92-3 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC名 |
bis[4-(2-hydroxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C17H18O5/c18-9-11-21-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)22-12-10-19/h1-8,18-19H,9-12H2 |
InChIキー |
SUYVCIVJBLTQPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


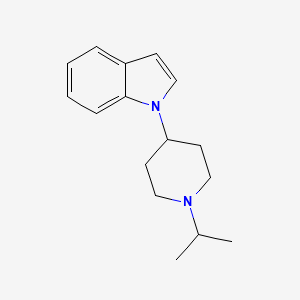
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
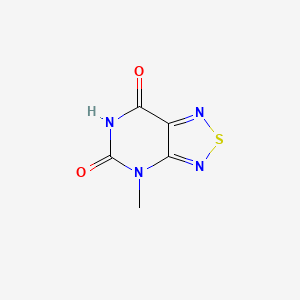
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
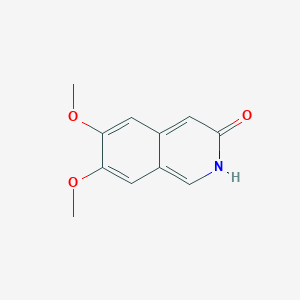
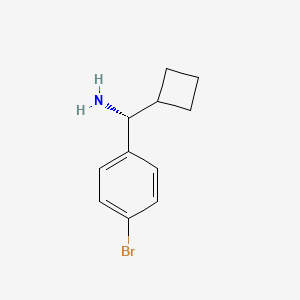
![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
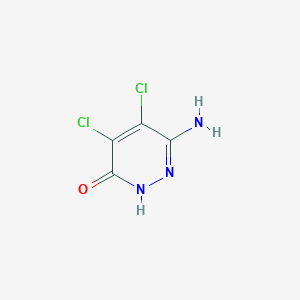
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
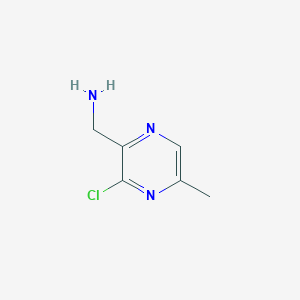
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)

